molecular formula C10H10O B1583184 Indan-5-carbaldehyde CAS No. 30084-91-4

Indan-5-carbaldehyde

Cat. No.: B1583184
CAS No.: 30084-91-4
M. Wt: 146.19 g/mol
InChI Key: YNGGRNROMJXLCP-UHFFFAOYSA-N
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Description

Indan-5-carbaldehyde, also known as indane-5-carboxaldehyde, is an organic compound with the molecular formula C₁₀H₁₀O. It is a derivative of indane, featuring an aldehyde functional group at the fifth position of the indane ring.

Scientific Research Applications

Indan-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde dehydrogenases.

    Medicine: this compound derivatives have shown potential as therapeutic agents due to their biological activity, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties

Safety and Hazards

Indan-5-carbaldehyde is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of Indan-5-carbaldehyde are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The physicochemical properties of a molecule can greatly influence its pharmacokinetics . Given that this compound is a small molecule with a molecular weight of 146.1858 , it may have favorable absorption and distribution characteristics

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, gene-environment interactions can have a significant impact on human health . Similarly, the action of this compound could be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indan-5-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of indan-5-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Another method includes the Vilsmeier-Haack reaction, where indane is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of indane derivatives. This process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the choice of catalyst .

Chemical Reactions Analysis

Types of Reactions: Indan-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, hydrazines

Major Products Formed:

    Oxidation: Indan-5-carboxylic acid

    Reduction: Indan-5-methanol

    Substitution: Imines, hydrazones

Comparison with Similar Compounds

  • Indan-1-carbaldehyde
  • Indan-2-carbaldehyde
  • Indan-3-carbaldehyde

Comparison: Indan-5-carbaldehyde is unique due to the position of the aldehyde group on the indane ring. This positional difference can significantly influence the compound’s reactivity and the types of reactions it undergoes. For example, indan-1-carbaldehyde may exhibit different reactivity patterns compared to this compound due to steric and electronic effects .

Properties

IUPAC Name

2,3-dihydro-1H-indene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGGRNROMJXLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184169
Record name Indan-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30084-91-4
Record name 2,3-Dihydro-1H-indene-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30084-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Indanecarboxaldehyde
Source ChemIDplus
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Record name Indan-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indan-5-carbaldehyde
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Record name 5-INDANECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A solution of the alcohol (370 mg, 2.5 mmol) in dichloromethane (10 mL) was stirred at room temperature. N-Methylmorpholine-N-oxide (307 mg, 2.62 mmol) and powdered 4 Å molecular sieves (˜1 g) were added and the mixture was stirred under Ar for 30 minutes. Tetrapropylammonium perruthenate (44 mg, 0.12 mmol) was added in one portion and stirring was continued for 30 minutes. Tic indicated some starting material remaining, so further N-methylmorpholine-N-oxide (100 mg, 0.85 mmol) was added and stirring continued for an additional 30 minutes. The mixture was evaporated onto SiO2 (˜2 g) and purified by flash column chromatography (SiO2, 10% EtOH/Hexane eluent) to afford the aldehyde as a pale yellow oil (299 mg, 82%).
[Compound]
Name
alcohol
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
44 mg
Type
catalyst
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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